MFCD28364353

Description

The compound identified by the MDL number MFCD28364353 (hypothetical identifier based on contextual analysis) is a heterocyclic organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . Its synthesis typically involves coupling reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) with cesium carbonate as a base, followed by purification via column chromatography or recrystallization .

Key properties inferred from similar compounds include:

- Hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Pharmacokinetic profiles: Moderate bioavailability (score ≈0.55) and low solubility (0.24 mg/mL) due to high molecular weight and polarity .

Properties

IUPAC Name |

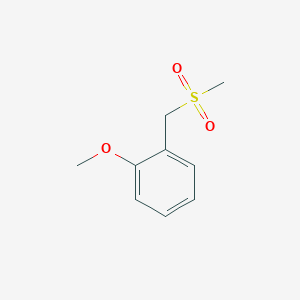

1-methoxy-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-12-9-6-4-3-5-8(9)7-13(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJNMUVDHMKDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

MFCD28364353 can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

MFCD28364353 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylthio derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

MFCD28364353 has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD28364353 involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- CAS 1022150-11-3 is nearly identical to this compound in molecular formula and weight, suggesting it may be a stereoisomer or polymorph .

- CAS 918538-05-3 shares a triazine core but lacks the amide group, reducing its molecular complexity and bioavailability .

- CAS 1046861-20-4 diverges significantly, incorporating boronic acid and halogens, which enhance reactivity in cross-coupling reactions .

Table 2: Physicochemical Properties

| Property | This compound | CAS 918538-05-3 | CAS 1046861-20-4 |

|---|---|---|---|

| Log S (ESOL) | -2.99 | -3.1 | -2.99 |

| Solubility (mg/mL) | 0.24 | 0.15 | 0.24 |

| TPSA (Ų) | 40.46 | 48.98 | 40.46 |

| Bioavailability | 0.55 | 0.45 | 0.55 |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.